molecular formula C13H13NO B1324751 2-Cyanophenyl cyclopentyl ketone CAS No. 898791-34-9

2-Cyanophenyl cyclopentyl ketone

Cat. No.: B1324751
CAS No.: 898791-34-9
M. Wt: 199.25 g/mol
InChI Key: GBEFWVXZZRTNFV-UHFFFAOYSA-N
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Description

2-Cyanophenyl cyclopentyl ketone is a chemical compound with the molecular formula C13H13NO. It belongs to the class of cyclopentyl ketones and is characterized by the presence of a cyanophenyl group attached to a cyclopentyl ketone moiety. This compound is typically found as a white crystalline powder and is utilized in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyanophenyl cyclopentyl ketone can be achieved through several methods. One common approach involves the hydrolysis of 2-cyclopentyl benzoylacetate in basic solvents. This reaction yields the desired ketone product with high efficiency and minimal environmental impact . The reaction conditions typically include the use of caustic alcohol as a base, and the process is carried out in a round-bottomed flask under controlled temperature and pressure conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for high yield, short technological periods, and low preparation costs. Environmentally friendly solvents are often employed to minimize pollution and ensure sustainable production practices .

Chemical Reactions Analysis

Types of Reactions: 2-Cyanophenyl cyclopentyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of cyclopentyl phenyl alcohol.

    Substitution: The cyanophenyl group can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides are employed under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Cyanophenyl cyclopentyl ketone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products

Mechanism of Action

The mechanism of action of 2-cyanophenyl cyclopentyl ketone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use. Further research is needed to fully elucidate the detailed mechanisms by which this compound exerts its effects .

Comparison with Similar Compounds

    Cyclopentyl phenyl ketone: Similar in structure but lacks the cyanophenyl group.

    2-Cyanophenyl methyl ketone: Contains a methyl group instead of a cyclopentyl group.

    2-Cyanophenyl ethyl ketone: Contains an ethyl group instead of a cyclopentyl group.

Uniqueness: 2-Cyanophenyl cyclopentyl ketone is unique due to the presence of both the cyanophenyl and cyclopentyl groups, which confer distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(cyclopentanecarbonyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c14-9-11-7-3-4-8-12(11)13(15)10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBEFWVXZZRTNFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642556
Record name 2-(Cyclopentanecarbonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898791-34-9
Record name 2-(Cyclopentylcarbonyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898791-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Cyclopentanecarbonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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